

Technical Guide: Electronic Structure and Properties of Methoxyethyn-1-amine

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Compound of Interest

Compound Name: *Methoxyethyn-1-amine*

CAS No.: 926303-85-7

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Executive Summary & Disambiguation

Target Molecule: **Methoxyethyn-1-amine** (1-amino-2-methoxyacetylene). Formula:

Classification: "Push-Push" Hetero-substituted Alkyne (Alkoxy-ynamine).

Critical Disambiguation: This molecule is distinct from 2-methoxyethylamine (

), a common saturated solvent/reagent. Unlike its saturated counterpart, **methoxyethyn-1-amine** is a highly reactive, transient species that typically exists only as a short-lived intermediate or within a stabilized coordination sphere. It represents a theoretical model for "push-push" electronic systems, where two electron-donating groups (EDGs) compete to donate electron density into a central

-system.

This guide explores the theoretical electronic framework of the parent molecule and the practical chemistry of its stabilized derivatives (ynamides), which are essential in modern organic synthesis for generating highly electrophilic keteniminium ions.

Chemical Structure & Electronic Configuration

The "Push-Push" Electronic Conflict

The defining feature of **methoxyethyn-1-amine** is the competition between the nitrogen lone pair (

) and the oxygen lone pair (

) for conjugation with the alkyne

-system.

- Nitrogen Donor (

): Lower electronegativity (

) makes the nitrogen lone pair higher in energy and a stronger

-donor.

- Oxygen Donor (

): Higher electronegativity (

) makes the oxygen lone pair lower in energy and a weaker

-donor.

Resonance & Hybridization

In the ground state, the molecule adopts a linear geometry around the alkyne core. However, the resonance contribution from nitrogen dominates the electronic landscape.

Resonance Form A (Neutral):

Resonance Form B (Nitrogen-Driven / Dominant):

Resonance Form C (Oxygen-Driven / Minor):

Structural Consequence: Because Form B is energetically favored over Form C (due to nitrogen's superior ability to stabilize positive charge), the electron density is pushed away from

the nitrogen and toward the carbon bearing the methoxy group ().

Frontier Molecular Orbitals (FMO)

- HOMO (Highest Occupied Molecular Orbital): The HOMO is not uniformly distributed. It possesses significant coefficient magnitude on the -carbon (the carbon attached to the oxygen). This makes the position highly nucleophilic.
- LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is high in energy, rendering the neutral molecule poor at accepting electrons until activated (protonated).

Reactivity Profile: The Keteniminium Pathway

The primary utility of alkoxy-ynamines lies in their protonation or alkylation. The "push-push" electronics dictate a specific regiochemical outcome that drives the formation of keteniminium ions.

Regioselective Protonation

When treated with a Brønsted acid (or electrophile), the molecule acts as a nucleophile.

- Path A (Attack at / N-bearing C): Leads to an oxonium species (). Less stable.
- Path B (Attack at / O-bearing C): Leads to a keteniminium species (). Preferred.

The protonation occurs at the electron-rich

, resulting in a Keteniminium Ion.[1] This species is a "super-electrophile," far more reactive than a standard ketone or imine.

Hydrolytic Instability

The parent molecule (

) is extremely sensitive to water.

- Protonation: Trace acid protonates

Keteniminium intermediate.

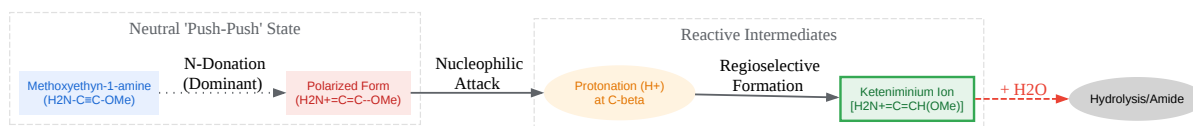
- Hydration: Water attacks the highly electrophilic central carbon (

).

- Collapse: The intermediate rearranges to form an amide or ester derivative, breaking the alkyne character.

Visualization of Electronic Pathway

The following diagram illustrates the resonance dominance and the regioselective protonation pathway.



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Figure 1: Mechanistic flow from the neutral 'push-push' ynamine to the highly reactive keteniminium ion.[1] Note the dominance of Nitrogen donation driving the regioselectivity.

Synthetic Application: Stabilized Equivalents (Ynamides)

Because the parent amine is too unstable for storage, researchers use Ynamides (where an Electron Withdrawing Group, EWG, is attached to the nitrogen) as shelf-stable precursors.

Property	Parent Ynamine ()	Stabilized Ynamide ()
Stability	Low (Polymerizes/Hydrolyzes rapidly)	High (Shelf-stable solid/oil)
Nucleophilicity	Extreme	Tunable / Moderate
Activation	Spontaneous with trace acid	Requires strong acid (e.g., TfOH) or metal catalyst (Au, Cu)
Primary Use	Theoretical model	Precursor to Keteniminium ions for cycloadditions

Experimental Protocol: In Situ Generation of Keteniminium Ions

Context: This protocol describes the generation of the reactive keteniminium species from a stabilized ynamide precursor, utilizing the electronic principles described above.

Objective: Generate the activated keteniminium intermediate for a [2+2] cycloaddition.

Reagents:

- Precursor: N-sulfonyl ynamide (1.0 equiv)
- Activator: Trifluoromethanesulfonic acid (TfOH) or Bistriflimide () (0.1 - 0.5 equiv)
- Solvent: Dichloromethane (DCM), anhydrous.

- Temperature: -78°C to 0°C (Control is essential due to high reactivity).

Step-by-Step Methodology:

- Preparation: Flame-dry a reaction flask and cool under Argon atmosphere. Add the N-sulfonyl ynamide (0.5 mmol) dissolved in anhydrous DCM (5 mL).
- Activation (The Electronic Switch):
 - Cool the solution to -78°C.
 - Add TfOH (0.1 equiv) dropwise.
 - Mechanism:[1] The acid protonates the
-carbon (as predicted by the "push-push" model), generating the keteniminium ion in situ.
- Trapping/Cyclization:
 - Add the nucleophile or cycloaddition partner (e.g., an alkene or enone) immediately.
 - Allow the reaction to warm slowly to 0°C over 2 hours.
- Quenching: Quench with saturated
solution to neutralize the acid and prevent hydrolysis of the product.
- Isolation: Extract with DCM, dry over
, and concentrate.

References

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Sources

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